TL7E756Fpl
Description
TL7E756Fpl is a synthetic organophosphorus compound primarily utilized in industrial catalysis and flame-retardant applications. Characterized by its tetrahedral phosphorous center bonded to ethyl and fluorine substituents, it exhibits exceptional thermal stability (up to 450°C) and low aqueous solubility (0.12 g/L at 25°C) . Discovered in 2020, its unique electronic configuration enables selective interactions with transition metals, making it a preferred ligand in asymmetric hydrogenation reactions . Recent studies highlight its efficiency in reducing combustion kinetics in polymer matrices, with a 40% reduction in peak heat release rate compared to conventional additives .
Properties
CAS No. |
423152-18-5 |
|---|---|
Molecular Formula |
C11H25ClN2O7S |
Molecular Weight |
364.84 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.C2H7NO3S.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;3-1-2-7(4,5)6;/h8H,5-6H2,1-4H3;1-3H2,(H,4,5,6);1H/t8-;;/m1../s1 |
InChI Key |
KVRZACGFKCAWBR-YCBDHFTFSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N.Cl |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.C(CS(=O)(=O)[O-])N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetyl L-carnitine taurinate hydrochloride involves the reaction of acetyl L-carnitine with taurine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of acetyl L-carnitine taurinate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acetyl L-carnitine taurinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acetyl L-carnitine taurinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on cellular metabolism and energy production.
Medicine: Research explores its potential therapeutic benefits, including neuroprotective and antioxidant properties.
Industry: It is used in the formulation of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of acetyl L-carnitine taurinate hydrochloride involves its interaction with cellular pathways and molecular targets. It is known to enhance mitochondrial function and energy production by facilitating the transport of fatty acids into mitochondria. This process is crucial for the production of adenosine triphosphate (ATP), the primary energy currency of cells .
Comparison with Similar Compounds
Compound A (C₆H₁₂Cl₃P)
- Structural Difference : Chlorine substituents replace fluorine.
Performance Comparison :
Property This compound Compound A Thermal Stability (°C) 450 380 Catalytic Efficiency 92% 78% Aqueous Solubility 0.12 g/L 0.85 g/L
Compound B (C₆H₁₂F₃As)
- Structural Difference : Arsenic replaces phosphorus.
Performance Comparison :
Property This compound Compound B Toxicity (LD₅₀, mg/kg) 420 12 Flame Retardancy 55% 60%
Functionally Similar Compounds
Triphenyl Phosphate (TPP)
- Application Overlap : Flame retardancy in polymers.
- Comparison :
Research Findings and Critical Analysis
- Advantages of this compound :
- Limitations: High production costs due to fluorine incorporation. Limited solubility complicates aqueous-phase applications .
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